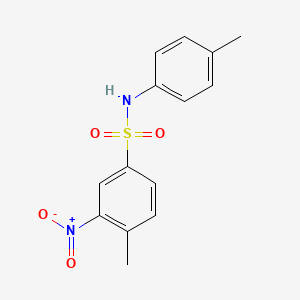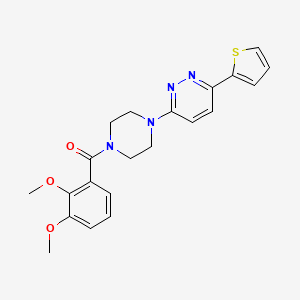
(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound . Its molecular formula is C35H34N6O4S2 and its molecular weight is 666.82.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C35H34N6O4S2. It contains several functional groups, including two methoxy groups, a thiophene ring, a pyridazine ring, and a piperazine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 666.82 g/mol. The exact mass is 501.18101613 g/mol and the monoisotopic mass is also 501.18101613 g/mol . It has a topological polar surface area of 80.8 Ų and a heavy atom count of 35 . The compound has a complexity of 712 .Aplicaciones Científicas De Investigación
Anticancer Research
The structural features of this compound, particularly the presence of a pyridazin-3-yl moiety, are indicative of potential anticancer properties. Compounds with similar structures have been shown to exhibit potent anticancer activities. They can act as inhibitors of cancer cell growth and proliferation by interfering with cellular signaling pathways .
Antibacterial and Antifungal Applications
The thiophen-2-yl group within the compound’s structure suggests it may have antibacterial and antifungal capabilities. Derivatives with thiophene rings have been utilized in the development of new antibacterial and antifungal agents, which can be crucial in combating drug-resistant strains of bacteria and fungi .
Anti-inflammatory Properties
Compounds containing piperazine rings, such as this one, are known to possess anti-inflammatory properties. They can be used to study the modulation of inflammatory responses in various diseases, potentially leading to the development of new anti-inflammatory drugs .
Neurological Disorder Treatments
The compound’s ability to cross the blood-brain barrier, suggested by its lipophilic dimethoxyphenyl groups, makes it a candidate for the treatment of neurological disorders. It could be used in the research of neuroinflammation-related pathologies, such as Alzheimer’s disease and Parkinson’s disease .
Immunological Modulators
The tetrahydroquinoline moiety present in related compounds has been associated with immunological modulator properties. This compound could be investigated for its potential to modulate immune responses, which is valuable in the treatment of metabolic and immunological diseases .
Material Chemistry
Beyond biomedical applications, the compound’s structure is also relevant in the field of material chemistry. It could be explored for the creation of new materials with specific electronic or optical properties, which are important in the development of sensors, displays, and other technological applications .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to exhibit significant anti-HIV activity .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that similar compounds follow lipinski’s rule in molecular prediction studies , which suggests that they may have favorable ADME properties.
Result of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they may have a broad range of molecular and cellular effects .
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-27-17-6-3-5-15(20(17)28-2)21(26)25-12-10-24(11-13-25)19-9-8-16(22-23-19)18-7-4-14-29-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLTUEDORFGALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)
![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)

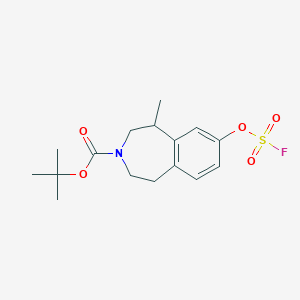
![4-methoxy-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2961965.png)
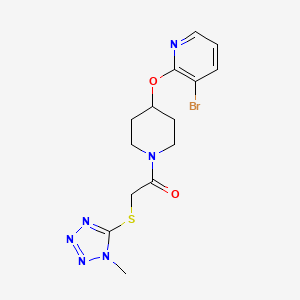
![N-(4-ethylphenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961967.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2961969.png)
![1,3-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B2961973.png)
![2-methyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2961975.png)
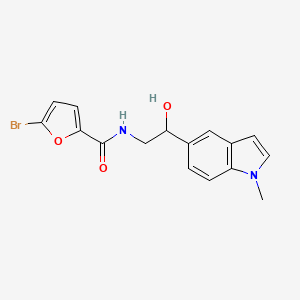
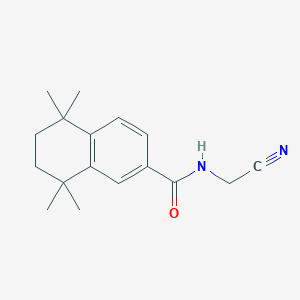
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2961978.png)
